molecular formula C7H12O3 B3190261 Methyl 4-methyl-5-oxopentanoate CAS No. 40630-06-6

Methyl 4-methyl-5-oxopentanoate

Cat. No. B3190261
CAS RN: 40630-06-6
M. Wt: 144.17 g/mol
InChI Key: BNMZOZSVBKIOIW-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-5-oxopentanoate” is a chemical compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da . It is also known by other names such as “4-Méthyl-5-oxopentanoate de méthyle” in French and “Methyl-4-methyl-5-oxopentanoat” in German .


Synthesis Analysis

The synthesis of “Methyl 4-methyl-5-oxopentanoate” has been achieved through novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential due to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-5-oxopentanoate” consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-methyl-5-oxopentanoate” are not detailed in the retrieved sources, the compound is synthesized through base-catalysed Michael additions .


Physical And Chemical Properties Analysis

“Methyl 4-methyl-5-oxopentanoate” has a density of 0.992g/cm3 . It has a boiling point of 201.761ºC at 760 mmHg . The flash point is 78.339ºC .

Scientific Research Applications

Metabolic Studies in Pancreatic Islets

Research conducted by Hutton, Sener, and Malaisse (1979) explores the metabolic effects of 4-methyl-2-oxopentanoate in pancreatic islets. The study found that this compound significantly stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity without markedly affecting the metabolism of endogenous nutrients. The compound was incorporated by islets into various substances including CO2, water, and acetoacetate. This suggests a role for 4-methyl-2-oxopentanoate in pancreatic islet metabolism and possibly in the regulation of insulin secretion (Hutton, Sener, & Malaisse, 1979).

Electrosynthesis Applications

Konarev, Lukyanets, and Negrimovskii (2007) studied the electroreduction of methyl 5-nitro-4-oxopentanate, leading to the synthesis of 5-amino-4-oxopentanoic acid hydrochloride. Their research highlights the application of methyl 4-methyl-5-oxopentanoate in electrosynthetic processes, demonstrating its utility in producing valuable chemical compounds. The study also examined the impact of various factors like cathode material and temperature on the yield and quality of the synthesized compound (Konarev, Lukyanets, & Negrimovskii, 2007).

Analytical Chemistry Applications

Schadewaldt, Hummel, Trautvetter, and Wendel (1989) developed a spectrophotometric method for estimating 4-methyl-2-oxopentanoate in plasma samples. This method, based on the kinetic measurement of NADH absorbance, demonstrates the application of methyl 4-methyl-5-oxopentanoate in clinical chemistry and diagnostics, particularly for conditions like maple syrup urine disease (Schadewaldt et al., 1989).

Organic Synthesis and Chemical Reactions

Greene and Lewis (1978) investigated the acid-catalyzed rearrangements of certain compounds, leading to the formation of methyl 5,5-dimethoxy-4-oxopentanoate. Their research provides insights into the chemical behavior and potential applications of methyl 4-methyl-5-oxopentanoate in organic synthesis and reaction mechanisms (Greene & Lewis, 1978).

Polymer Science and Membrane Technology

Hassankiadeh et al. (2015) utilized Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate in the fabrication of poly(vinylidine fluoride) hollow fiber membranes. This study reveals the applications of methyl 4-methyl-5-oxopentanoate in advanced material science, particularly in the development of new membrane materials with high water permeability and structural properties (Hassankiadeh et al., 2015).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "Methyl 4-methyl-5-oxopentanoate" . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

Methyl 4-methyl-5-oxopentanoate is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been shown to inhibit the production of active oxygen and reactive oxygen species . This suggests that it may interact with enzymes or pathways involved in the generation of these species, leading to changes in cellular redox status.

Biochemical Pathways

Given its inhibitory effect on the production of reactive oxygen species , it may impact pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Methyl 4-methyl-5-oxopentanoate has been shown to be a potent inhibitor of tumor cell proliferation in vitro and in vivo, with an IC50 value of approximately 1.5 μM . This suggests that the compound’s action results in significant molecular and cellular effects, potentially through the modulation of oxidative stress pathways.

Action Environment

Like many chemical compounds, its stability and activity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name

methyl 4-methyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(5-8)3-4-7(9)10-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMZOZSVBKIOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-5-oxopentanoate

CAS RN

40630-06-6
Record name methyl 4-methyl-5-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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